N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE
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Overview
Description
N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its adamantane core structure and two 3,4-dimethoxyphenyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound’s structural features may allow it to interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-aminophenyl)adamantane (ADMDA)
- 1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane (DMADMDA)
- 1,3-Bis(fluoro-aminophenyl)adamantane (FADMDA)
Uniqueness
N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is unique due to the presence of the 3,4-dimethoxyphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, differentiating it from other adamantane derivatives .
Properties
IUPAC Name |
1-N,3-N-bis(3,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-33-21-7-5-19(10-23(21)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-20-6-8-22(34-2)24(11-20)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAMBKMOKFPCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC(=C(C=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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